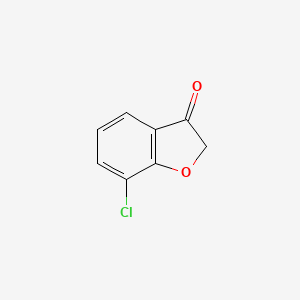

7-Chlorobenzofuran-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWMEVTXPJYGNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901308848 | |

| Record name | 7-Chloro-3(2H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3260-94-4 | |

| Record name | 7-Chloro-3(2H)-benzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3260-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-3(2H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Advanced Derivatization Strategies of 7 Chlorobenzofuran 3 2h One

Strategic Functional Group Transformations on the Benzofuranone Core

The core structure of 7-Chlorobenzofuran-3(2H)-one possesses two key reactive sites: the carbonyl group of the furanone ring and the aromatic benzene (B151609) ring. The carbonyl group, in particular, is amenable to a range of functional group transformations, providing a direct pathway to diverse derivatives.

A significant transformation involves the reaction of this compound with phosphorus pentachloride (PCl₅) in phosphorus oxychloride. cuestionesdefisioterapia.com This reaction converts the ketone at the 3-position into a chlorine atom, yielding 3,7-dichlorobenzofuran. cuestionesdefisioterapia.comcuestionesdefisioterapia.com This intermediate is substantially more reactive and serves as a precursor for further modifications.

Another key transformation is the conversion of the dichlorinated intermediate into a hydrazine (B178648) derivative. By refluxing 3,7-dichlorobenzofuran with hydrazine hydrate (B1144303) in ethanol, (7-chlorobenzofuran-3-yl)hydrazine is formed. cuestionesdefisioterapia.comcuestionesdefisioterapia.com This reaction introduces a nucleophilic hydrazine group, opening up possibilities for condensation reactions to build larger molecular structures. cuestionesdefisioterapia.com

Beyond these specific examples, the carbonyl group in the parent benzofuran-3(2H)-one scaffold can undergo typical ketone reactions. ambeed.com These include:

Reduction: The use of reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group to a secondary alcohol, forming 7-chlorobenzofuran-3(2H)-ol. ambeed.com

Oxidation: Depending on the oxidizing agent and conditions, the furanone ring can be opened or otherwise modified. ambeed.com

Condensation Reactions: The ketone can react with various nucleophiles, such as amines, to form imines or other condensation products, a strategy that is fundamental to creating hybrid molecules. ambeed.com

These transformations of the ketone functional group are pivotal first steps in the broader diversification of the this compound scaffold.

Regioselective Substitution Reactions and Modifications of this compound

Regioselective reactions, which control the position of chemical modification on the aromatic ring, are crucial for synthesizing specific isomers with desired properties. In this compound, the directing effects of the existing substituents govern the outcome of electrophilic aromatic substitution reactions.

The chlorine atom at the C-7 position is a deactivating but ortho, para-directing group. The ether oxygen of the furan (B31954) ring is an activating, ortho, para-directing group, strongly influencing the C-4 and C-6 positions. Conversely, the carbonyl group at C-3 is a deactivating, meta-directing group relative to its position, influencing C-5 and C-7. The interplay of these electronic effects determines where new substituents will be added.

For electrophilic aromatic substitution, the most likely positions for substitution would be C-4 and C-6, driven by the powerful activating effect of the furan's oxygen atom. The development of reaction conditions that favor one position over the other is a key challenge in the selective modification of this scaffold. While specific studies on the regioselective substitution of this compound are not extensively detailed in the reviewed literature, the principles of using specific catalysts or blocking groups to achieve high regioselectivity, as demonstrated in other heterocyclic systems, would be applicable here. rsc.org

Construction of Hybrid Chemical Architectures Incorporating the this compound Moiety

A powerful strategy in drug discovery is molecular hybridization, where two or more pharmacophores are combined into a single molecule to achieve synergistic or novel biological activities. mdpi.comresearchgate.net The this compound moiety serves as an excellent starting point for creating such hybrid architectures.

A prime example is the derivatization of (7-chlorobenzofuran-3-yl)hydrazine, which is synthesized from this compound as described previously. cuestionesdefisioterapia.comcuestionesdefisioterapia.com This hydrazine derivative can be readily condensed with a variety of substituted benzaldehydes. This reaction, typically performed under reflux, yields a series of 1-(7-chlorobenzofuran-3-yl)-2-(benzylidene)hydrazine compounds. cuestionesdefisioterapia.comcuestionesdefisioterapia.com This method allows for the systematic introduction of different chemical functionalities onto the core scaffold, as detailed in the table below.

| Compound ID | Substituted Benzaldehyde Reagent | Resulting Hybrid Structure Name | Reference |

|---|---|---|---|

| M5a | 2-Chlorobenzaldehyde | 1-(7-chlorobenzofuran-3-yl)-2-(2-chlorobenzylidene)hydrazine | cuestionesdefisioterapia.com |

| - | 4-Chlorobenzaldehyde | 1-(7-chlorobenzofuran-3-yl)-2-(4-chlorobenzylidene)hydrazine | cuestionesdefisioterapia.com |

| - | 4-Nitrobenzaldehyde | 1-(7-chlorobenzofuran-3-yl)-2-(4-nitrobenzylidene)hydrazine | cuestionesdefisioterapia.com |

| - | 2-Nitrobenzaldehyde | 1-(7-chlorobenzofuran-3-yl)-2-(2-nitrobenzylidene)hydrazine | cuestionesdefisioterapia.com |

| - | 4-Fluorobenzaldehyde | 1-(7-chlorobenzofuran-3-yl)-2-(4-fluorobenzylidene)hydrazine | cuestionesdefisioterapia.com |

| - | 3-Methoxybenzaldehyde | 1-(7-chlorobenzofuran-3-yl)-2-(3-methoxybenzylidene)hydrazine | cuestionesdefisioterapia.com |

| - | 4-Bromobenzaldehyde | 1-(7-chlorobenzofuran-3-yl)-2-(4-bromobenzylidene)hydrazine | cuestionesdefisioterapia.com |

This approach exemplifies how the benzofuranone core can be linked to other aromatic systems, creating structurally diverse libraries of hybrid molecules for further evaluation. cuestionesdefisioterapia.comcuestionesdefisioterapia.com The broader benzofuran (B130515) scaffold is often hybridized with other heterocyclic rings, such as triazoles and pyrazoles, to generate compounds with potent biological activities. mdpi.comresearchgate.net

Transition Metal-Catalyzed Coupling Reactions and Other Diversification Strategies

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. eie.gr The chlorine atom at the C-7 position of the benzofuranone scaffold is a suitable handle for such reactions, allowing for significant diversification of the molecule.

Although the direct application of these reactions to this compound is not widely documented, the principles are well-established for aryl chlorides. Reactions such as Suzuki-Miyaura (coupling with boronic acids), Heck (coupling with alkenes), Sonogashira (coupling with terminal alkynes), and Buchwald-Hartwig (coupling with amines or alcohols) could be employed to introduce a wide array of substituents at the C-7 position. For instance, nickel-catalyzed cross-coupling reactions have been successfully used to functionalize other halogenated benzofurans, demonstrating the feasibility of this approach within the benzofuran class. beilstein-journals.org

The table below outlines potential diversification strategies using this methodology.

| Reaction Type | Coupling Partner | General Catalyst System | Potential Product Class | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Palladium or Nickel Catalyst, Base | 7-Aryl/Vinyl-benzofuran-3(2H)-ones | eie.grbeilstein-journals.org |

| Heck Coupling | Alkene (e.g., acrylates, styrenes) | Palladium Catalyst, Base | 7-Vinyl-substituted-benzofuran-3(2H)-ones | eie.gr |

| Sonogashira Coupling | Terminal Alkyne | Palladium Catalyst, Copper Co-catalyst, Base | 7-Alkynyl-benzofuran-3(2H)-ones | eie.grmdpi.com |

| Buchwald-Hartwig Amination | Amine (Primary or Secondary) | Palladium Catalyst, Ligand, Base | 7-Amino-benzofuran-3(2H)-ones | sustech.edu.cn |

In addition to metal-catalyzed methods, other strategies such as transition-metal-free one-pot syntheses have been developed for constructing related benzofuran derivatives, highlighting a continuous effort to create milder and more efficient synthetic protocols. mdpi.com These advanced diversification strategies are instrumental in exploring the chemical space around the this compound core to generate novel compounds.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 7 Chlorobenzofuran 3 2h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 1-(7-chlorobenzofuran-3-yl)-2-(2-chlorobenzylidene)hydrazine, reveals characteristic signals for the aromatic protons in the range of δ 7.2-7.4 ppm. cuestionesdefisioterapia.com For 7-Chlorobenzofuran-3(2H)-one itself, the methylene (B1212753) protons (-CH2-) at the 2-position and the aromatic protons on the benzene (B151609) ring would exhibit distinct chemical shifts and coupling patterns, allowing for their precise assignment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In a study of benzofuran-oxadiazole conjugates, the carbon signals were assigned based on their chemical shifts, with the methylene carbon of the furanone ring appearing at a characteristic chemical shift. scispace.com For this compound, the carbonyl carbon (C=O) at the 3-position would be readily identifiable by its downfield chemical shift, typically in the range of 180-200 ppm. The chlorinated carbon and other aromatic carbons would also have distinct and predictable chemical shifts.

| Technique | Atom | Predicted Chemical Shift (ppm) | Key Features |

|---|---|---|---|

| ¹H NMR | -CH₂- (Position 2) | ~4.5 - 5.0 | Singlet |

| Aromatic-H | ~7.0 - 7.8 | Multiplets with characteristic coupling | |

| ¹³C NMR | C=O (Position 3) | ~190 - 200 | Carbonyl carbon |

| -CH₂- (Position 2) | ~70 - 80 | Aliphatic carbon adjacent to oxygen | |

| Aromatic-C | ~110 - 155 | Signals for chlorinated and non-chlorinated carbons |

High-Resolution Mass Spectrometry (HRMS, ESI MS, FAB MS) for Molecular Formula Determination

High-resolution mass spectrometry is indispensable for determining the exact molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z).

Techniques such as Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are commonly employed. For this compound (C₈H₅ClO₂), HRMS would show a molecular ion peak corresponding to its calculated exact mass. The presence of the chlorine atom is readily identified by the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl, with an intensity ratio of approximately 3:1. This isotopic signature is a definitive marker for chlorinated compounds. nih.gov In various studies on related benzofuran (B130515) derivatives, HRMS has been successfully used to confirm the elemental composition of the synthesized molecules. nih.govsemanticscholar.org

| Technique | Parameter | Expected Value |

|---|---|---|

| HRMS | Calculated Exact Mass (C₈H₅³⁵ClO₂) | 168.0029 |

| Calculated Exact Mass (C₈H₅³⁷ClO₂) | 169.9999 | |

| ESI MS / FAB MS | Isotopic Pattern | [M]+ and [M+2]+ peaks in ~3:1 ratio |

Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. edinst.com

For this compound, the FTIR spectrum would exhibit several characteristic absorption bands. The most prominent of these would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group, typically appearing in the region of 1700-1750 cm⁻¹. Other significant peaks would include those for the C-O-C stretching of the furanone ring and the C-Cl stretching vibration. The aromatic C-H and C=C stretching vibrations would also be observable. In studies of similar benzofuranone derivatives, the carbonyl stretching frequency has been a key diagnostic peak. cuestionesdefisioterapia.comtandfonline.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ketone) | Stretching | ~1720 - 1740 | Strong |

| C-O-C (Ether) | Stretching | ~1200 - 1300 | Strong |

| Aromatic C=C | Stretching | ~1450 - 1600 | Medium to Weak |

| C-Cl | Stretching | ~700 - 800 | Medium to Strong |

| Aromatic C-H | Stretching | ~3000 - 3100 | Medium |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and in this case, chlorine) in a compound. This data is used to determine the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry.

For a pure sample of this compound (C₈H₅ClO₂), the experimentally determined percentages of carbon, hydrogen, and chlorine should closely match the calculated theoretical values. This technique serves as a fundamental check of purity and composition. Numerous studies on benzofuran derivatives report elemental analysis data to validate the structures of their synthesized compounds. scispace.combeilstein-journals.org

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 56.99 | Within ±0.4% of calculated value |

| Hydrogen (H) | 2.99 | Within ±0.4% of calculated value |

| Chlorine (Cl) | 21.03 | Within ±0.4% of calculated value |

Biological Activity Spectrum and Mechanistic Investigations of 7 Chlorobenzofuran 3 2h One Analogues

Anticancer and Cytotoxic Activities

Analogues of 7-chlorobenzofuran-3(2H)-one, particularly the structurally related aurones, have garnered significant attention for their potential as anticancer and cytotoxic agents. These compounds have demonstrated efficacy across various cancer types, operating through diverse and specific cellular mechanisms.

A primary mechanism by which benzofuranone analogues exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies on halogen-substituted aurones revealed their ability to trigger apoptosis in non-small cell lung cancer (NSCLC) cells. researchgate.net This process is often mediated by a cascade of enzymes called caspases. cjcrcn.orgmdpi.com For instance, treatment with certain aurone (B1235358) derivatives leads to the activation of executioner caspases like caspase-3, a key step in the apoptotic pathway. oncotarget.com The activation of caspases confirms that these compounds can induce cell death through a caspase-dependent mechanism. e-crt.org

Another crucial mechanism is the generation of reactive oxygen species (ROS). mdpi.com While normal cells maintain a balance of ROS, many cancer cells exhibit elevated ROS levels, making them more vulnerable to further oxidative stress. thno.org Benzofuranone analogues can exploit this by increasing intracellular ROS, leading to cellular damage and triggering apoptosis. cjcrcn.orge-crt.org The pro-apoptotic effects of increased ROS are often linked to the disruption of the mitochondrial membrane potential and the release of cytochrome c, which in turn activates the caspase cascade. mdpi.com Pre-treatment with ROS scavengers has been shown to inhibit the apoptosis induced by these compounds, confirming the critical role of ROS in their mechanism of action. oncotarget.com

Inhibition of Specific Molecular Targets (e.g., Tubulin Polymerization, Hsp90)

The anticancer activity of these compounds is also linked to their ability to inhibit specific molecular targets vital for cancer cell proliferation and survival.

Tubulin Polymerization: Tubulin is a protein that assembles into microtubules, which are essential for forming the mitotic spindle during cell division. uky.edu Several aurone analogues have been identified as potent inhibitors of tubulin polymerization. uky.eduresearchgate.netnih.gov By binding to the colchicine-binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis. uky.eduresearchgate.netresearchgate.net This antimitotic activity makes them promising candidates for cancer therapy, similar to established drugs that target tubulin. uky.edu

Heat shock protein 90 (Hsp90): Hsp90 is a molecular chaperone protein that is crucial for the stability and function of many oncoproteins that drive tumor growth. The inhibition of Hsp90 is a key strategy in cancer treatment as it leads to the degradation of these client proteins, disrupting multiple cancer-promoting pathways at once. acs.org Synthetic benzofuranone analogues have been designed and evaluated as Hsp90 inhibitors, showing their potential to interfere with this critical cellular machinery. lookchem.comlookchem.com

Analogues of this compound have shown promising and selective cytotoxic activity against a variety of human cancer cell lines. This selectivity for cancer cells over healthy cells is a critical attribute for any potential chemotherapeutic agent.

In one study, newly synthesized benzofuran (B130515) derivatives were tested against a panel of cancer cell lines, including chronic myelogenous leukemia (K562), prostate cancer (PC3), colon cancer (SW620), and human kidney cancer (Caki 1). researchgate.net Two of the derivatives exhibited selective and potent action against the K562 leukemia cells while showing no toxic effects on healthy human keratinocytes. researchgate.net Other studies have confirmed the antiproliferative effects of benzofuran derivatives against colon cancer cell lines like SW620 and HCT116. mdpi.commdpi.com Furthermore, aurone derivatives have demonstrated significant inhibitory effects against prostate cancer (PC3) cells, with some analogues showing IC50 values below 100 nM. uky.edu

The table below summarizes the cytotoxic activity of selected benzofuranone analogues against various human cancer cell lines.

| Compound Type | Cancer Cell Line | Effect | Reference |

|---|---|---|---|

| Benzofuran Derivative | K562 (Leukemia) | Selective cytotoxicity | researchgate.net |

| Benzofuran Derivative | PC3 (Prostate) | Cytotoxicity | researchgate.net |

| Benzofuran Derivative | SW620 (Colon) | Anti-proliferative activity | researchgate.netmdpi.com |

| Benzofuran Derivative | Caki 1 (Kidney) | Cytotoxicity | researchgate.net |

| Aurone Analogue | PC3 (Prostate) | Inhibition with IC50 < 100 nM | uky.edu |

| 6-bromoindirubin-3′-oxime | A2780 (Ovarian) | Suppresses proliferation, invasion, and migration | mdpi.com |

Antimicrobial Activities

Beyond their anticancer potential, this compound analogues and related aurones have demonstrated significant antimicrobial properties, positioning them as potential leads for new anti-infective agents.

The benzofuranone scaffold has shown broad-spectrum antibacterial activity. nih.gov Aurone derivatives, in particular, have been found to be potent against Gram-positive bacteria, including challenging multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.govijper.org

Several studies have synthesized and evaluated aurones that selectively inhibit Gram-positive pathogens. nih.govresearchgate.net Some of these compounds have shown excellent therapeutic indices and their mechanism may involve the disruption of the bacterial membrane. nih.gov Aurone-derived triazoles and other synthetic aurones have also been identified with significant activity against both methicillin-sensitive (S. aureus) and methicillin-resistant (S. aureus) strains, with Minimum Inhibitory Concentrations (MICs) in the low micromolar range. nih.govijper.orgmdpi.com While generally more effective against Gram-positive bacteria, some derivatives have also shown activity against certain Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa. mdpi.comrsc.org

The table below presents the antibacterial efficacy of selected benzofuranone analogues.

| Compound Type | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Aurone Derivatives | MRSA | Potent and selective inhibition | nih.gov |

| Aurone-derived triazole (AT137) | MRSA | IC50 = 3.870 µM | nih.gov |

| Aurone Derivative (IBC-3) | MRSA | 6.0 µM | rsc.org |

| Synthetic Aurone (AU-23) | MRSA | Bacteriostatic effect | ijper.org |

| Aminoaurone (Compound 20) | MRSA | 12.5–25 µM | mdpi.com |

| Aminoaurone (Compound 10) | E. coli | 12.5 µM | mdpi.com |

The antimicrobial capabilities of benzofuranone analogues also include significant efficacy against a range of pathogenic fungi. scielo.br This is particularly relevant given the rise of fungal infections and antifungal drug resistance. scielo.br

Aurones have been reported to be effective against various fungi, including species of Aspergillus, Trichophyton, and Penicillium. nih.gov Notably, they have shown promising activity against Candida species, which are a common cause of both superficial and systemic fungal infections in humans. nih.govscielo.brnih.gov For instance, certain aurone derivatives not only counteracted the growth of Candida spp. but also inhibited the formation of biofilms, which are a major factor in the persistence of infections. nih.gov The antifungal activity is often linked to the specific substitution patterns on the aurone scaffold. nih.gov Research has also explored derivatives of related structures, like 3-indolyl-3-hydroxy oxindoles, which have shown excellent activity against various plant pathogenic fungi, suggesting the broad applicability of these chemical scaffolds in fighting fungal threats. mdpi.com

Anti-parasitic Activity (e.g., Antiplasmodium Activity via β-Hematin Formation Inhibition)

Analogues of this compound have demonstrated notable anti-parasitic properties, particularly against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. A key mechanism of action for many antimalarial drugs is the inhibition of hemozoin formation. During its life cycle within red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystal called hemozoin, also known as β-hematin. nih.govmedipol.edu.tr The inhibition of this detoxification process leads to the accumulation of toxic heme, ultimately causing parasite death. nih.govnih.gov

Research into (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives has revealed significant antiplasmodium activity. nih.gov These compounds were tested against both drug-sensitive (3D7) and multidrug-resistant (K1) strains of P. falciparum. While some analogues showed higher potency against the 3D7 strain, others were more effective against the resistant K1 strain. nih.gov

To understand the mechanism behind their antiplasmodium effects, the most promising and least toxic of these compounds were evaluated for their ability to inhibit β-hematin formation. nih.gov One derivative, (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone (10g), exhibited the most potent inhibition of β-hematin formation with a 50% inhibitory concentration (IC50) of 10.78 μM. nih.gov This, along with other active compounds in the series, supports the hypothesis that the antiplasmodium activity of these benzofuran-3(2H)-one analogues is, at least in part, due to their interference with the parasite's heme detoxification pathway. nih.gov

Table 1: Antiplasmodium and β-Hematin Inhibition Activity of Selected (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone Analogues

| Compound | Antiplasmodium Activity (IC50, μM) vs. P. falciparum 3D7 strain | Antiplasmodium Activity (IC50, μM) vs. P. falciparum K1 strain | β-Hematin Formation Inhibition (IC50, μM) |

|---|---|---|---|

| (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone (5h) | - | 0.000654 | Not Reported |

| (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone (10g) | 0.28 | - | 10.78 |

Investigation of Microbial Enzyme Targets (e.g., N-myristoyltransferase (NMT))

N-myristoyltransferase (NMT) is an essential enzyme in eukaryotes that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a range of proteins. This process, known as N-myristoylation, is crucial for protein-membrane interactions, signal transduction pathways, and the proper functioning of numerous cellular proteins. researchgate.net Given its vital role, NMT has emerged as a promising target for the development of antimicrobial and anticancer agents.

Benzofuran derivatives have been investigated for their potential to inhibit NMT. Studies on a series of benzofuran compounds revealed their inhibitory activity against both human NMT (hNMT) and Candida albicans NMT (CaNMT). researchgate.net For instance, one benzofuran derivative demonstrated an IC50 value of 12.0 μM against hNMT and was ten times more potent against CaNMT, with an IC50 of 1.2 μM. researchgate.net This highlights the potential for developing species-selective NMT inhibitors based on the benzofuran scaffold. The exploration of various substitutions on the benzofuran ring, such as 2-phenylthiomethyl, 2-phenyloxymethyl, 2-ethoxycarbonyl, and N-phenylcarbamoyl groups, has been a key area of research to understand the structure-activity relationships and enhance the inhibitory potency and selectivity of these compounds against microbial NMT. researchgate.net

Neuropharmacological Activities

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the degradation of monoamine neurotransmitters like serotonin (B10506) and dopamine (B1211576) in the central nervous system. nih.gov Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative disorders such as Parkinson's disease. nih.govnih.gov Benzofuran-3(2H)-one derivatives, structurally related to other known MAO inhibitors, have been identified as potent and selective inhibitors of human MAO-B. nih.gov

A study of 20 different 3-coumaranone [benzofuran-3(2H)-one] derivatives showed that they selectively inhibit MAO-B with IC50 values ranging from 0.004 to 1.05 μM. nih.govnih.gov Notably, nine of these compounds had IC50 values below 0.05 μM for MAO-B inhibition. nih.govnih.gov In contrast, their inhibitory activity against MAO-A was significantly weaker, with IC50 values mostly above 1 μM. nih.govnih.gov For selected compounds, the inhibition of both MAO-A and MAO-B was found to be reversible. nih.govnih.gov This selective and potent inhibition of MAO-B makes these benzofuran-3(2H)-one derivatives promising lead compounds for developing new therapies for neurodegenerative diseases. nih.govnih.gov

Table 2: MAO-A and MAO-B Inhibitory Activity of Selected Benzofuran-3(2H)-one Derivatives

| Compound | MAO-A Inhibition (IC50, μM) | MAO-B Inhibition (IC50, μM) | Selectivity Index (MAO-A/MAO-B) |

|---|---|---|---|

| S5 | 3.857 | 0.203 | 19.04 |

| S15 | 3.691 | Not Reported | - |

| S16 | Not Reported | 0.979 | - |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh). In Alzheimer's disease, the deficiency of ACh is linked to cognitive decline, making cholinesterase inhibitors a primary therapeutic strategy. windows.net Several benzofuran-3(2H)-one analogues have been designed and synthesized as potent inhibitors of both AChE and BChE. researchgate.net

For example, a series of novel benzofuran-based compounds were evaluated for their in vitro AChE inhibitory activity, with some compounds showing promising IC50 values comparable to the standard drug donepezil. nih.gov In another study, novel 3-aminobenzofuran derivatives were synthesized and showed potent inhibitory activity against both AChE and BChE. Specifically, a compound bearing a 2-fluorobenzyl moiety was identified as the most potent inhibitor in the series. Kinetic studies revealed that this compound acts as a mixed-type inhibitor of AChE. Furthermore, some benzofuran derivatives have shown selectivity towards BChE, which is also implicated in the progression of Alzheimer's disease. ijpsonline.commdpi.com

Table 3: Cholinesterase Inhibitory Activity of Selected Benzofuran Analogues

| Compound Series/Derivative | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Benzofurane carbonyl analogs (6a) | AChE | 0.16 μM | researchgate.net |

| Benzofurane carbonyl analogs (6i) | BChE | 5.37 μM | researchgate.net |

| Benzylidene-benzofurane-3-ones (7e) | AChE | 0.045 μM | researchgate.net |

| Benzofuran-based compounds (7c) | AChE | 0.058 μM | nih.gov |

| Benzofuran-based compounds (7e) | AChE | 0.086 μM | nih.gov |

| 3-aminobenzofuran derivative (5f) | AChE & BChE | Potent inhibitor |

Anti-Alzheimer's Disease Potential (e.g., Inhibition of Aβ Fibril Formation)

A hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) peptides into senile plaques in the brain. windows.net These Aβ aggregates are neurotoxic and contribute to the cognitive decline observed in patients. Therefore, inhibiting the formation of Aβ fibrils is a key therapeutic strategy. ijpsonline.com Benzofuran-based compounds have been investigated for their potential to interfere with this process.

Research has shown that certain 3-aminobenzofuran derivatives, in addition to their cholinesterase inhibitory activity, can also inhibit both self-induced and AChE-induced Aβ aggregation. The halogenation of aromatic compounds, a strategy known to affect self-assembly processes, has also been explored to enhance the inhibitory capacity of small molecules on Aβ aggregation and its associated neurotoxicity. nih.gov This multi-target approach, combining cholinesterase inhibition with anti-Aβ aggregation properties, positions benzofuran analogues as promising candidates for the development of effective treatments for Alzheimer's disease. ijpsonline.comnih.gov

Antipsychotic Potential (e.g., Modulation of 5-HT2A/D2 Receptors)

Atypical antipsychotic drugs often exert their therapeutic effects by modulating dopamine D2 and serotonin 5-HT2A receptors. reprocell.combiorxiv.org The antagonism of these receptors is a key mechanism for managing the symptoms of psychosis. nih.govresearchgate.net Analogues of the atypical antipsychotic sertindole (B1681639), which feature a chloro-substituted indole (B1671886) nucleus, have been synthesized and evaluated for their binding affinities to these receptors. nih.gov

By replacing the piperidinyl ring in sertindole with other flexible groups, researchers have developed compounds that retain high affinity for both 5-HT2A and D2 receptors. nih.gov Further structural modifications have led to the discovery of high-affinity 5-HT2A receptor antagonists with selectivity over D2 receptors. nih.gov This suggests that the benzofuran scaffold, as a bioisostere or a related heterocyclic system to the indole nucleus, could be a valuable template for designing novel antipsychotic agents. The ability to fine-tune the affinity and selectivity for 5-HT2A and D2 receptors through structural modifications of benzofuran-3(2H)-one analogues offers a promising avenue for the development of new treatments for psychotic disorders with potentially improved side-effect profiles. biorxiv.org

Anti-inflammatory and Analgesic Activities

Benzofuranone derivatives have shown potential as anti-inflammatory and analgesic agents. ontosight.ainih.gov Their mechanisms of action often involve the modulation of key inflammatory pathways and mediators. Some benzofuran-3(2H)-one derivatives have been synthesized and evaluated for their potential to manage inflammatory conditions like inflammatory bowel disease. researchgate.net

The anti-inflammatory and analgesic properties of various heterocyclic compounds, including those with structures related to benzofuranones, have been well-documented. For instance, pyrimidine-5-carbonitrile derivatives have been recognized for their anti-inflammatory and analgesic effects. sci-hub.se Similarly, certain pyridazinone derivatives have been studied for their antinociceptive (analgesic) activity. zenodo.org The combination of different pharmacophoric fragments, a strategy known as molecular hybridization, is a promising approach in the development of new anti-inflammatory and analgesic drugs. nih.gov

Some synthesized Schiff bases of 1,3,4-oxadiazoles linked with quinazolin-4-one have demonstrated potent analgesic and anti-inflammatory activities in animal models. researchgate.net Specifically, one derivative showed more potent analgesic activity, while another exhibited stronger anti-inflammatory effects compared to other tested compounds. researchgate.net

A key mechanism underlying the anti-inflammatory effects of benzofuranone analogues is the inhibition of pro-inflammatory cytokines such as Interleukin-6 (IL-6). IL-6 is a crucial mediator in inflammatory responses and is implicated in the pathogenesis of various inflammatory diseases. nih.gov

Studies have shown that certain benzofuran derivatives can significantly inhibit the release of IL-6. For example, two new benzofuran derivatives were found to reduce the concentration of IL-6 in cell culture medium by 40% and 50%, respectively. nih.gov This inhibition of IL-6 is considered a potential mechanism for the antitumor effects of these compounds. nih.gov Other research on spiroindolone analogues bearing a benzofuran moiety also identified compounds that act as inhibitors of IL-6. nih.gov Furthermore, some pyrimidine-5-carbonitrile derivatives have been shown to cause a substantial decrease in serum concentrations of IL-6, with inhibition ranging from 63.08% to 77.44%. sci-hub.se

The inhibition of other pro-inflammatory mediators has also been reported. For instance, a particular benzofuran-3(2H)-one derivative was found to effectively reduce tumor necrosis factor (TNF), interleukin 1 (IL-1), and IL-8 by 93.8%, 98%, and 71%, respectively. nih.gov

Table 1: Inhibition of Pro-inflammatory Mediators by Benzofuran Analogues and Other Heterocyclic Compounds

| Compound/Derivative Class | Mediator(s) Inhibited | % Inhibition / Effect | Reference |

|---|---|---|---|

| Benzofuran derivative 1 | IL-6 | 50% reduction in concentration | nih.gov |

| Benzofuran derivative 2 | IL-6 | 40% reduction in concentration | nih.gov |

| Pyrimidine-5-carbonitrile derivatives | IL-6 | 63.08–77.44% | sci-hub.se |

| Benzofuran-3(2H)-one derivative | TNF, IL-1, IL-8 | 93.8%, 98%, and 71% reduction, respectively | nih.gov |

| Spiroindolone analogues with benzofuran | IL-6 | - | nih.gov |

Antioxidant Activities and Underlying Mechanisms

Benzofuranone derivatives are recognized for their antioxidant properties, which play a role in mitigating oxidative stress, a key factor in many diseases. ontosight.ai The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals.

The transformation of a chroman skeleton to a benzofuran skeleton has been reported to increase antioxidant activity. nih.gov Several studies have synthesized and evaluated benzofuran derivatives for their in vitro antioxidant activity, with some compounds demonstrating very good results. nih.govrsc.org For example, a series of new benzofuran ester compounds were synthesized, and one derivative, in particular, showed the highest free radical scavenging activity. rsc.org Similarly, novel benzofuran-2-carboxamide (B1298429) derivatives also exhibited notable antioxidant activity. rsc.org

The primary mechanism behind the antioxidant activity of benzofuranone analogues is their ability to scavenge free radicals. This process can occur through different pathways, including Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SPLET). scholarena.com

Theoretical studies on benzofuran-1,3-thiazolidin-4-one derivatives have indicated that the HAT mechanism is generally preferred in the gas phase and non-polar solvents, while the SPLET mechanism is more favorable in polar environments. scholarena.com The ability of these compounds to donate a hydrogen atom is a key factor in their radical scavenging potential. The Bond Dissociation Enthalpy (BDE) is a critical parameter in this context, with lower BDE values indicating a greater ability to donate a hydrogen atom. scholarena.com For instance, one benzofuran thiazolidinone derivative was predicted to be a highly active antioxidant, with a BDE value lower than that of the standard antioxidant Trolox. scholarena.com

The presence of certain functional groups can influence the antioxidant activity. Electron-withdrawing groups attached to a π-conjugated system can decrease BDEs, while electron-donating groups can help decrease ionization potentials, both of which can enhance antioxidant capacity. scholarena.com A comparative analysis of the radical scavenging properties of gossypol (B191359) and its derivatives highlighted that the presence of more phenolic hydroxyl groups leads to increased radical scavenging properties. karazin.ua

Table 2: Antioxidant Activity of Selected Benzofuran Derivatives

| Compound/Derivative Class | Assay/Method | Key Findings | Reference |

|---|---|---|---|

| Benzofuran ester compound 64 | DPPH free radical scavenging | Highest free radical scavenging activity in the series. | rsc.org |

| Benzofuran thiazolidinone derivative 4d | Theoretical (BDE calculation) | Predicted to be a more potent antioxidant than Trolox. | scholarena.com |

| Gossypol hydrazone (diimine tautomeric form) | DPPH radical scavenging | Most effective radical scavenger among the tested gossypol derivatives due to 6 phenolic hydroxyl groups. | karazin.ua |

| 7,7'-ditosyloxygossypol | DPPH radical scavenging | Least effective radical scavenger among the tested gossypol derivatives due to only 2 phenolic hydroxyl groups. | karazin.ua |

Structure Activity Relationship Sar Studies of 7 Chlorobenzofuran 3 2h One and Its Derivatives

Influence of Substituents (e.g., Halogens, Heterocyclic Rings, Ester Groups) on Benzene (B151609) and Furanone Rings

The biological activity of benzofuranone derivatives is profoundly influenced by the nature and position of substituents on both the benzene and furanone rings. rsc.org Modifications at these sites can dramatically alter the compound's potency, selectivity, and pharmacokinetic profile.

Halogens: The introduction of halogen atoms, such as chlorine, bromine, or fluorine, into the benzofuran (B130515) structure has been consistently shown to increase biological activities, particularly anticancer and antimicrobial effects. nih.govnih.gov The 7-chloro substituent of the parent compound is a key feature. SAR studies reveal that additional halogenation, especially with chlorine or bromine, on the benzofuran ring can lead to excellent antitubercular activity. researchgate.net This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are favorable interactions between the electrophilic halogen and nucleophilic sites on a biological target, thereby improving binding affinity. nih.gov The position of the halogen is a critical determinant of its impact on biological activity. nih.gov For instance, in a series of benzofuran-thiazole and phenyl pyrazole (B372694) conjugates, derivatives with bromine and chlorine substitutions on the benzofuran moiety exhibited excellent antitubercular activity. researchgate.net Furthermore, chlorination has been found to enhance both the antibacterial and antifungal potencies of related triheterocyclic systems. rsc.org

| Compound Derivative | Substituent | Observed Activity | Reference |

|---|---|---|---|

| 1-(7-chlorobenzofuran-3-yl)-2-(2-chlorobenzylidene)hydrazine (M5a) | 7-Chloro (benzofuran), 2-Chloro (benzaldehyde) | Potent activity against Enterococcus Faecalis at 50µg/ml. | cuestionesdefisioterapia.com |

| 1-(7-chlorobenzofuran-3-yl)-2-(4-bromobenzylidene)hydrazine (M5g) | 7-Chloro (benzofuran), 4-Bromo (benzaldehyde) | Potent activity against Enterococcus Faecalis at 50µg/ml. | cuestionesdefisioterapia.com |

| 1-(7-chlorobenzofuran-3-yl)-2-(3-chlorobenzylidene)hydrazine (M5i) | 7-Chloro (benzofuran), 3-Chloro (benzaldehyde) | Significant activity against Candida albicans at 25µg/ml. | cuestionesdefisioterapia.com |

| Benzofuran-triazolo-thiadiazines | Phenyl, methylphenyl, or bromophenyl at 7-position | Good antimicrobial activity. | rsc.org |

Heterocyclic Rings: The incorporation of various heterocyclic rings into the benzofuran scaffold is a widely used strategy to modulate biological activity. Studies have found that substitutions at the C-2 and C-3 positions of the benzofuran ring system with heterocyclic moieties are crucial for cytotoxicity and antimicrobial action. rsc.orgrsc.org For example, linking heterocyclic rings like pyrazole to the benzofuran core has yielded compounds with significant cell growth inhibitory effects. rsc.org In the context of antimicrobial activity, it has been observed that the activity of benzofuran derivatives is more dependent on substitution at the heterocyclic furan (B31954) ring than on the aromatic benzene moiety. rsc.org Furthermore, the introduction of piperidine (B6355638) fragments has been shown to confer high affinity for serotonin (B10506) 5-HT2A receptors. acs.org

Ester Groups: The presence and position of ester groups are also critical determinants of activity. Early SAR studies on benzofuran compounds identified the ester group at the C-2 position as a key site for cytotoxic activity. rsc.org This functional group can act as a reactive center or a hydrogen bond acceptor, influencing how the molecule interacts with its biological target. In some molecular designs, ester moieties have been successfully used as isosteres for amide linkers to develop new chemical probes. nih.gov The conversion of esters to other functional groups, such as thioesters, can also be a strategy to modulate activity, with the reactivity being highly dependent on whether the ester is aliphatic or aromatic. rsc.org Active esters, which are more susceptible to nucleophilic attack, are often used in synthesis to facilitate reactions with amines to form amides, a common linkage in bioactive molecules. wikipedia.org

Stereochemical Requirements for Enhanced Biological Activity

Stereochemistry plays a pivotal role in the biological activity of benzofuranone derivatives, as the three-dimensional arrangement of atoms dictates the molecule's ability to bind to specific receptor sites.

Research on benzofuranone derivatives isolated from natural sources has demonstrated that enantiomers can exhibit significantly different biological potencies. For instance, in a study on antioxidant benzofuranones, the separated enantiomers displayed potent radical scavenging activities, underscoring the importance of chirality. nih.gov The specific spatial arrangement, such as the (2E) configuration in certain benzofuranones, is essential for understanding the compound's potential biological interactions. ontosight.ai

A clear example of stereochemical influence was observed in a study of cholinesterase inhibitors. A new prenylated benzofuranone with a cis configuration showed a moderate inhibitory effect on butyrylcholinesterase (BChE) with an IC50 value of 45.5 μM. In contrast, its trans isomer, nigranol A, was significantly weaker, with an IC50 of 94.8 μM. This suggests that the cis configuration represents a preferred conformation for interacting with BChE. mdpi.com Similarly, in the development of HIV-1 protease inhibitors, the stereochemistry of linked cyclic ethers was found to be important for the observed activity. acs.org

| Compound | Configuration | BChE Inhibition (IC50) | Reference |

|---|---|---|---|

| Prenylated benzofuranone (1) | cis | 45.5 μM | mdpi.com |

| Nigranol A (6) | trans | 94.8 μM | mdpi.com |

Correlation of Physicochemical Descriptors (e.g., Lipophilicity) with Biological Outcomes

The biological activity of a drug is often correlated with its physicochemical properties, among which lipophilicity is a primary factor. Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), governs a molecule's ability to penetrate biological membranes and interact with various tissues. core.ac.uk

In the context of benzofuranone derivatives, modulating lipophilicity through substituent changes can significantly impact biological outcomes. For example, the addition of a fluorine atom to the scaffold can enhance a compound's lipophilicity and metabolic stability, which in turn affects its pharmacokinetics and interactions with biological targets. ontosight.ai While a direct quantitative structure-activity relationship (QSAR) is not always established, there is a strong possibility that the activity in a series of compounds can be correlated with their ability to cross biological membranes, a process dependent on lipophilicity. core.ac.uk Therefore, understanding and optimizing physicochemical descriptors like lipophilicity are crucial steps in the design of benzofuranone-based therapeutic agents.

Identification of Key Pharmacophoric Features for Receptor Binding

The identification of key pharmacophoric features is essential for designing ligands with high affinity and selectivity for a specific biological target. For benzofuranone derivatives, studies targeting neurotransmitter receptors have elucidated critical structural requirements for binding.

Molecular modeling and binding affinity studies on a series of 6-aminomethylbenzofuranones designed as potential antipsychotics have identified key interactions with serotonin (5-HT2A) and dopamine (B1211576) (D2) receptors. nih.gov These studies pinpointed specific serine residues, S3.36 and S5.46, within the receptor binding pockets as molecular keys that determine the affinity and selectivity of these compounds. The ability of the benzofuranone derivatives to establish one or two hydrogen bonds with these key residues appears to directly explain the differences in their binding affinities. nih.gov

The general pharmacophore for this class of compounds often consists of:

The core benzofuranone scaffold.

An aminomethyl group at the C-6 position.

A piperidine or related basic moiety. acs.orgnih.gov

Piperidine fragments, in particular, have been found to confer high affinity at the 5-HT2A receptor subtype, with benzofuranone-piperidine derivatives showing high selectivity over other serotonin receptor subtypes. acs.org The orientation of the ligand within the binding pocket is also crucial; some derivatives can adopt an alternative orientation that leads to weaker interactions. researchgate.net

| Pharmacophoric Feature | Role in Binding | Target Receptor(s) | Reference |

|---|---|---|---|

| Benzofuranone Core | Scaffold for substituent attachment. | 5-HT2A, D2 | nih.gov |

| Piperidine Fragment | Confers high affinity and selectivity. | 5-HT2A | acs.org |

| Basic Amine Moiety | Forms key hydrogen bonds with receptor. | 5-HT2A, D2 | nih.gov |

| Hydrogen Bond Donors/Acceptors | Crucial for interaction with key serine residues (S3.36, S5.46). | 5-HT2A, D2 | nih.gov |

Applications of 7 Chlorobenzofuran 3 2h One in Advanced Organic Synthesis

Utilization as a Precursor in the Synthesis of Natural Products

The benzofuran-3(2H)-one core is a structural motif present in numerous naturally occurring compounds, many of which exhibit significant biological activity. acs.org Consequently, synthetic strategies to access these molecules and their analogues are of great interest to the scientific community. While direct total synthesis of a specific natural product starting from 7-chlorobenzofuran-3(2H)-one is not extensively documented, its role as a precursor for creating analogues of natural products is recognized. For instance, synthetic strategies involving similar benzofuran (B130515) scaffolds have been successfully applied to generate analogues of the naturally occurring eustifoline D. acs.org The development of efficient synthetic routes to benzofuran-3(2H)-ones is considered a crucial step in accessing medicinally important natural products and their derivatives. researchgate.net The structural similarity of this compound to key intermediates makes it a potential starting point for the synthesis of various furocoumarins and members of the Moraceae family of natural products. acs.org

Role as an Intermediate in the Construction of Complex Heterocyclic Systems

The reactivity of this compound allows it to serve as a key intermediate in the assembly of more elaborate heterocyclic frameworks. cuestionesdefisioterapia.com Organic chemists have leveraged this scaffold to build diverse molecular architectures through multi-step synthetic sequences.

A notable example involves the conversion of this compound into a versatile hydrazine (B178648) intermediate. The synthesis begins with the treatment of this compound with phosphorus pentachloride (PCl₅) to yield 3,7-dichlorobenzofuran. cuestionesdefisioterapia.com This chlorinated intermediate is then reacted with hydrazine hydrate (B1144303) to produce (7-chlorobenzofuran-3-yl)hydrazine. cuestionesdefisioterapia.com This hydrazine derivative serves as a crucial building block, which can be condensed with a wide array of substituted benzaldehydes to generate a library of 1-(7-chlorobenzofuran-3-yl)-2-(benzylidene)hydrazine derivatives. cuestionesdefisioterapia.com

Furthermore, the benzofuran-3(2H)-one skeleton is a precursor for creating fused heterocyclic systems. For example, derivatives have been used to synthesize quinoxaline-benzofuran hybrids, which combine two biologically important heterocyclic motifs into a single molecule. clockss.org The synthesis of bibenzofuran derivatives, where two benzofuran units are linked, can also be achieved from benzofuran-3(2H)-one precursors using catalysts like heteropolyacids. znaturforsch.com These examples underscore the utility of this compound as a foundational element for accessing a broad spectrum of complex heterocyclic structures. cuestionesdefisioterapia.comclockss.orgznaturforsch.com

Contribution as a Core Scaffold for Medicinal Chemistry Drug Discovery and Development Efforts

The benzofuran ring system is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. clockss.orgmdpi.comnih.gov Benzofuran derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govresearchgate.net this compound, as a readily accessible intermediate, plays a significant role in the synthesis of novel benzofuran-based compounds for drug discovery and development programs. cuestionesdefisioterapia.com

Researchers have utilized this compound as a starting material to generate libraries of new chemical entities for biological screening. cuestionesdefisioterapia.com In one study, it was used to create a series of hydrazine derivatives that were subsequently evaluated for their antibacterial activity. cuestionesdefisioterapia.com The addition of a halogen, such as the chlorine atom present in this scaffold, is often explored in medicinal chemistry to enhance binding affinity and biological potency. nih.gov The development of novel benzofuran-3(2H)-one derivatives has also been pursued for potential therapeutic applications in conditions like inflammatory bowel disease (IBD) and for their antitubercular properties. researchgate.net

The following table summarizes research findings where this compound was used as a core scaffold to develop new derivatives for medicinal chemistry applications.

| Starting Material | Synthetic Transformation | Resulting Derivatives | Therapeutic Area Investigated | Reference |

| This compound | Conversion to 3,7-dichlorobenzofuran, followed by reaction with hydrazine hydrate and condensation with various benzaldehydes. | A series of 1-(7-chlorobenzofuran-3-yl)-2-(substituted-benzylidene)hydrazines (e.g., M5a, M5i). | Antibacterial Activity | cuestionesdefisioterapia.com |

| Benzofuran-3(2H)-one derivatives | General synthetic routes for derivatization. | Novel benzofuran-3(2H)-one derivatives. | Inflammatory Bowel Disease (IBD) | researchgate.net |

| 3-Chlorobenzofuran (B1601996) derivatives (derived from the corresponding benzofuran-3(2H)-one) | Synthesis of hybrid molecules. | A novel series of 3-chlorobenzofuran congeners. | Antitubercular Activity | researchgate.net |

| Benzofuran-3(2H)-one | Dimerization/condensation reactions. | 3-Alkoxy-2-(benzofuran-3-yl)benzofurans. | General Bioactivity (Antitrypanosomal, Antiplasmodial) | znaturforsch.com |

Future Directions and Emerging Research Perspectives for 7 Chlorobenzofuran 3 2h One

Development of Highly Potent and Selective Derivatives with Favorable Activity Profiles

The core strategy in medicinal chemistry often involves the structural modification of a lead compound to enhance its biological activity and selectivity. For 7-Chlorobenzofuran-3(2H)-one, this entails the synthesis of new derivatives with tailored properties.

Key Research Thrusts:

Halogenation and Substituent Effects: The introduction of halogen atoms, such as chlorine, bromine, and fluorine, into the benzofuran (B130515) ring has been shown to significantly increase the anticancer activities of the resulting derivatives. nih.gov This is attributed to the formation of "halogen bonds," which are attractive interactions that can improve the binding affinity of the compound to its target. nih.gov The position of the halogen is a critical factor influencing biological activity. nih.govmdpi.com Future research will focus on systematically exploring the effects of different halogens at various positions on the benzofuranone core of this compound to identify derivatives with optimal potency.

Hybrid Molecules: A promising approach involves creating hybrid molecules that combine the benzofuranone scaffold with other known pharmacophores. researchgate.net For instance, derivatives of benzofuran have been conjugated with coumarin (B35378) to create hybrids with potential applications in treating Alzheimer's disease. researchgate.net Similarly, the fusion of benzofuran with moieties like chalcones, triazoles, and piperazines has yielded potent cytotoxic agents. nih.gov

Structure-Activity Relationship (SAR) Studies: A deep understanding of the relationship between the chemical structure of a compound and its biological activity is paramount. For benzofuran derivatives, SAR studies have revealed that substitutions at the C-2 position are often crucial for cytotoxic activity. nih.gov Future investigations will continue to build detailed SAR models for this compound derivatives to guide the rational design of more potent and selective compounds.

Exploration of Multi-Targeted Therapeutic Agents Incorporating the Benzofuranone Core

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of diseases like cancer and neurodegenerative disorders. This has led to the rise of multi-targeted therapeutic agents, which are designed to interact with multiple biological targets simultaneously. The benzofuranone core is an ideal scaffold for the development of such agents. nih.govmdpi.comheraldopenaccess.us

Potential Therapeutic Areas:

Alzheimer's Disease: Benzofuran derivatives have shown promise as multi-target agents for Alzheimer's disease. nih.govmdpi.com They can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govheraldopenaccess.us Furthermore, some benzofuran compounds can inhibit the aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. researchgate.netnih.gov

Cancer: The development of hybrid benzofuran derivatives has yielded compounds with potent anticancer activity. nih.gov These molecules can target multiple pathways involved in cancer progression. For example, some derivatives act as dual inhibitors of enzymes like BACE1 and cholinesterase. mdpi.com

Advanced Mechanistic Elucidation of Novel Biological Effects and Off-Target Interactions

While the therapeutic potential of this compound derivatives is significant, a thorough understanding of their mechanism of action is crucial for their safe and effective clinical translation. This includes not only their intended biological effects but also any "off-target" interactions that could lead to unforeseen side effects.

Key Research Areas:

Target Identification and Validation: A critical step is to identify the specific cellular targets with which these compounds interact. This can be achieved through a variety of techniques, including affinity chromatography, proteomics, and genetic approaches.

Pathway Analysis: Once the targets are identified, it is essential to understand how the interaction of the compound with these targets affects cellular signaling pathways. This can provide insights into the molecular basis of the compound's therapeutic effects and potential side effects.

In Vivo Studies: Ultimately, the biological effects of these compounds must be validated in living organisms. Animal models of disease play a crucial role in assessing the efficacy and safety of new drug candidates before they can be considered for human trials.

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design for Benzofuranones

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. scielo.brmednexus.org These powerful computational tools can be used to analyze vast datasets, predict the properties of new molecules, and guide the design of more effective drugs. scielo.brresearchgate.netwiley.com

Applications in Benzofuranone Research:

Virtual Screening: AI and ML algorithms can be used to screen large virtual libraries of compounds to identify those that are most likely to be active against a particular target. scielo.br This can significantly accelerate the initial stages of drug discovery.

Predictive Modeling: These technologies can be used to build predictive models that relate the chemical structure of a compound to its biological activity, toxicity, and other properties. scielo.br This allows researchers to prioritize the synthesis of the most promising candidates.

De Novo Drug Design: Generative AI models can be used to design entirely new molecules with desired properties. This opens up exciting possibilities for the discovery of novel benzofuranone derivatives with enhanced therapeutic potential.

Optimization of Sustainable Synthetic Processes for Industrial Scale-Up

As promising drug candidates emerge from research, it is essential to develop efficient and sustainable methods for their large-scale synthesis. This is a critical consideration for the pharmaceutical industry, which is increasingly focused on "green chemistry" principles.

Key Strategies:

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a rapid and efficient method for preparing a wide range of heterocyclic compounds, including benzofuran-3(2H)-ones. semanticscholar.org This technique often leads to higher yields, shorter reaction times, and easier product isolation compared to conventional heating methods. semanticscholar.org

Catalytic Methods: The development of novel catalytic systems is a cornerstone of modern organic synthesis. acs.org Researchers are exploring the use of various metal catalysts, such as palladium and rhodium, to facilitate the efficient synthesis of benzofuran derivatives. acs.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.